Propyl 2,4,5-trichlorophenoxyacetate
Description
Historical Context of Phenoxy Herbicides in Agricultural and Environmental Science
The development of phenoxy herbicides in the 1940s marked a significant turning point in agricultural practices. pestgenie.com.aunufarm.com These synthetic compounds offered a selective method for managing weed populations, thereby enhancing crop yields and reducing production costs. cambridge.org
Developed in the late 1940s, 2,4,5-T was synthesized through the reaction of 2,4,5-trichlorophenol (B144370) and chloroacetic acid. wikipedia.org It quickly found widespread use in the agricultural industry for controlling broad-leafed plants. wikipedia.org Ester formulations of 2,4,5-T, such as propyl, butyl, and isooctyl esters, were also developed and utilized. healthandenvironment.orgepa.govnih.govhaz-map.com These esters are generally insoluble in water but soluble in oils. healthandenvironment.org One of the most well-known applications of 2,4,5-T and its esters was in the defoliant mixture known as Agent Orange, which was a 50:50 combination of 2,4,5-T and 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgscirp.org The use of 2,4,5-T began to be phased out in the late 1970s due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a toxic byproduct of its manufacturing process. healthandenvironment.orgwikipedia.org The U.S. Department of Agriculture halted the use of 2,4,5-T on most food crops in 1970, and the EPA terminated all remaining uses in the U.S. in 1985. wikipedia.orgepa.gov
Propyl 2,4,5-trichlorophenoxyacetate is classified as a phenoxy herbicide. ontosight.aiwikipedia.org This classification is based on its core chemical structure, which includes a phenoxyacetic acid moiety. ontosight.aiwikipedia.org Phenoxy herbicides are known for their ability to act as synthetic auxins, a type of plant growth regulator. cambridge.orgebi.ac.uk The herbicidal activity of these compounds stems from their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disruptive growth in susceptible plants. pestgenie.com.aunufarm.com
Initial research on chlorophenoxyacetates like 2,4,5-T and its esters was primarily focused on their efficacy as herbicides for weed control in various agricultural and non-agricultural settings. cambridge.orgpestgenie.com.au However, the focus of research shifted significantly with the discovery of TCDD contamination in 2,4,5-T formulations. healthandenvironment.orgwikipedia.org Subsequent research efforts have been directed towards understanding the environmental fate, toxicology, and potential health effects of these compounds and their contaminants. healthandenvironment.orgpic.int This has led to the development of more advanced analytical methods for detecting these substances in various environmental matrices and a greater understanding of their persistence and degradation pathways. healthandenvironment.orgacs.org The concerns over TCDD also spurred the development of alternative herbicides with different modes of action and improved safety profiles. wikipedia.org
Chemical Structure and Biological Classification as a Synthetic Auxin
The chemical structure of this compound is key to its function as a herbicide. ontosight.ai
Table 1: Chemical and Structural Information for this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁Cl₃O₃ | ontosight.ainist.gov |
| Molecular Weight | 297.562 g/mol | nist.gov |
| IUPAC Name | propyl 2-(2,4,5-trichlorophenoxy)acetate | nist.gov |
| CAS Registry Number | 1928-40-1 | nist.gov |
As a synthetic auxin, this compound mimics the action of the natural plant hormone auxin (indole-3-acetic acid). pestgenie.com.auucanr.edu This mimicry disrupts the normal hormonal balance in susceptible broadleaf plants, leading to a cascade of effects including uncontrolled cell division and elongation, which ultimately results in the death of the plant. pestgenie.com.aunufarm.com This mode of action is characteristic of phenoxy herbicides and is the basis for their selective herbicidal activity against broadleaf weeds, while generally leaving monocotyledonous crops like cereals relatively unharmed. wikipedia.orgcambridge.org The study of synthetic auxins and their interaction with plant biology continues to be an active area of research, with investigations into the specific molecular targets and the mechanisms of resistance. nih.gov
Scope and Significance of Academic Research on this compound
Academic research on this compound and its parent compound, 2,4,5-T, has been extensive. Initial studies focused on its herbicidal efficacy and application in agriculture. cambridge.org However, a significant portion of the research has been driven by the environmental and health concerns associated with TCDD contamination. wikipedia.orgepa.gov This has led to numerous studies on its toxicology, environmental persistence, and degradation. healthandenvironment.orgpic.int The compound has also been a subject of interest in the field of plant physiology, where it serves as a tool to understand the mechanisms of auxin action and plant growth regulation. pestgenie.com.aunih.gov Although its use has been discontinued (B1498344) in many countries, the legacy of 2,4,5-T and its esters continues to inform regulatory policies and research into the development of safer and more effective herbicides. wikipedia.orgontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
1928-40-1 |
|---|---|
Molecular Formula |
C11H11Cl3O3 |
Molecular Weight |
297.6 g/mol |
IUPAC Name |
propyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |
InChI Key |
KQPZLIOOEZZUFO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Other CAS No. |
1928-40-1 |
Origin of Product |
United States |
Synthetic Pathways and Industrial Considerations of 2,4,5 Trichlorophenoxyacetic Acid and Its Esters
Established Synthesis Routes for 2,4,5-Trichlorophenoxyacetic Acid Precursors
The primary precursor for the synthesis of 2,4,5-T is 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). wikipedia.orgprepchem.com Several routes have been established for the production of this intermediate.
One common industrial method involved the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. chemicalbook.comnih.gov This process typically utilized sodium hydroxide (B78521) in a solvent such as methanol (B129727) or ethylene (B1197577) glycol under elevated temperature and pressure. prepchem.comnih.gov However, a significant drawback of this route is the potential for the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) if reaction temperatures are not strictly controlled. nih.govbris.ac.uk
An alternative synthesis of 2,4,5-TCP starts from 1,2,4-trichlorobenzene (B33124). This process involves the nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-5-nitrobenzene. The nitro group is then reduced to an amino group, forming 2,4,5-trichloroaniline. prepchem.com This aniline (B41778) derivative is subsequently diazotized using a nitrite (B80452) and sulfuric acid to form a diazonium salt. chemicalbook.comprepchem.com The diazonium salt is then hydrolyzed to produce 2,4,5-trichlorophenol. chemicalbook.comprepchem.com This route is considered to produce 2,4,5-TCP that is analytically free of TCDD. prepchem.com
Another approach involves the chlorination of 2,5-dichlorophenol. acs.orggoogle.com This direct chlorination can be challenging and may result in poor yields. chemicalbook.com However, methods have been developed using a liquid inert polar aprotic reaction medium, such as nitrobenzene (B124822) or a chlorinated hydrocarbon like 1,2-dichloroethane, often in the presence of a Lewis acid catalyst like aluminum chloride, to improve the yield of 2,4,5-trichlorophenol over other isomers. google.com
A more economical route has also been described, starting from the insecticidally inactive α- and β-isomers of benzene (B151609) hexachloride, which are byproducts of lindane production. acs.orgresearchgate.net These isomers are converted to 1,2,4-trichlorobenzene, which is then sulfonated. The resulting sulfonic acid is treated with sodium hydroxide, and the sulfonic group is removed to yield 2,5-dichlorophenol, which can then be chlorinated to 2,4,5-trichlorophenol. acs.orgresearchgate.net
Once 2,4,5-trichlorophenol is obtained, it is reacted with chloroacetic acid in the presence of an aqueous base, such as sodium hydroxide, to form the sodium salt of 2,4,5-trichlorophenoxyacetic acid. wikipedia.orgprepchem.comacs.org Subsequent acidification yields 2,4,5-trichlorophenoxyacetic acid. prepchem.com
Table 1: Comparison of Synthesis Routes for 2,4,5-Trichlorophenol
| Starting Material | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| 1,2,4,5-Tetrachlorobenzene | Alkaline hydrolysis | Commercially used method | High potential for TCDD formation |
| 1,2,4-Trichlorobenzene | Nitration, reduction, diazotization, hydrolysis | Produces TCDD-free 2,4,5-TCP | Multi-step process |
| 2,5-Dichlorophenol | Direct chlorination | Potentially more direct | Can have low yields and isomer control issues |
| Benzene hexachloride isomers | Conversion to 1,2,4-trichlorobenzene, sulfonation, hydrolysis, chlorination | Utilizes a low-cost byproduct | Multi-step process |
Esterification Processes for Propyl 2,4,5-Trichlorophenoxyacetate and Analogues
The synthesis of esters of 2,4,5-T, such as this compound, is typically achieved through the esterification of 2,4,5-trichlorophenoxyacetic acid with the corresponding alcohol. nih.govnih.gov For the production of this compound, 2,4,5-T would be reacted with propanol.
The general method involves the reaction of 2,4,5-T with an alcohol, such as n-butyl alcohol or isooctyl alcohol, to produce the respective esters. nih.govnih.gov This reaction is a standard esterification process.
Another synthetic route to chlorophenoxy ester herbicides involves the direct reaction of the chlorophenol with the appropriate chloroacetic ester. nih.govnih.gov For instance, 2,4,5-trichlorophenol could be reacted directly with propyl chloroacetate (B1199739) to yield this compound.
A specific example of ester synthesis, though not for the propyl ester, is the preparation of 2-(2,4,5-trichlorophenoxy)-acetic acid 2-chlorophenoxycarbonylaminomethyl ester. prepchem.com This was achieved by reacting sodium 2,4,5-trichlorophenoxyacetate with N-chloromethylcarbamic acid 2-chlorophenyl ester in anhydrous acetonitrile (B52724). prepchem.com The reaction was exothermic and, after stirring, yielded the desired ester upon recrystallization. prepchem.com
Advancements in Synthesis Methodologies for Minimizing Contaminant Formation
A primary concern in the production of 2,4,5-T and its derivatives is the formation of the highly toxic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). wikipedia.orghealthandenvironment.org TCDD is formed as a byproduct during the synthesis of 2,4,5-trichlorophenol, particularly when high temperatures are employed in the hydrolysis of 1,2,4,5-tetrachlorobenzene. nih.govbris.ac.uk
Significant advancements in synthesis have focused on minimizing or eliminating TCDD contamination. A key factor is strict temperature control during the production of 2,4,5-trichlorophenol. wikipedia.org If the temperature during the hydrolysis step rises above 160°C, a side reaction occurs that produces TCDD. bris.ac.uk With proper temperature control, TCDD levels can be kept to approximately 0.005 ppm. wikipedia.org In contrast, earlier production facilities with inadequate temperature controls produced batches with TCDD levels as high as 60 ppm. wikipedia.org
A major advancement is the development of synthetic routes that avoid the conditions conducive to TCDD formation. The synthesis of 2,4,5-T from 1,2,4-trichlorobenzene via the nitration, reduction, and diazotization pathway is designed to produce a TCDD-free product. prepchem.comgoogle.com
After synthesis, purification methods can be employed to remove TCDD. These methods include careful distillation or adsorption on activated carbon. google.com However, the disposal of the separated, highly stable TCDD presents its own significant challenges. google.com
Table 2: TCDD Contamination Levels in 2,4,5-T Production
| Production Condition | TCDD Level | Reference |
|---|---|---|
| Uncontrolled temperature | Up to 60 ppm | wikipedia.org |
| Proper temperature control | ~0.005 ppm | wikipedia.org |
| Modern production standards | 0.01 - 0.05 ppm | pic.int |
| Samples of 50% 2,4,5-T alkyl esters | <0.05 ppm to 28.3 ppm | nih.gov |
Industrial Applications and Alternative Uses of Related Esters
Esters of 2,4,5-T were primarily used as herbicides for the control of woody and herbaceous weeds. epa.gov They were applied in various settings, including agriculture, forestry, and industrial sites. nih.govhaz-map.com The ester formulations were often preferred because they are less soluble in water and more soluble in oils, which could enhance their effectiveness as herbicides. healthandenvironment.orgpic.int
Specific ester formulations included the n-butyl ester and the isooctyl ester of 2,4,5-T. nih.govnih.gov These were components of herbicide mixtures, famously in "Agent Orange," which was a 1:1 mixture of the n-butyl esters of 2,4-D and 2,4,5-T. epa.gov Another formulation, "Orange II," contained the isooctyl ester of 2,4,5-T. nih.gov These herbicides were used for broad-leaf weed control in crops, on rangeland, and for brush control. epa.govhaz-map.com
The use of 2,4,5-T and its esters has been largely discontinued (B1498344) in many countries due to concerns about TCDD contamination. wikipedia.orgpic.int For instance, in the United States, the Environmental Protection Agency terminated all remaining uses of 2,4,5-T in 1985. wikipedia.org
While the primary application of these esters was as herbicides, the broader class of phenoxyacetic acids and their derivatives have been investigated for other biological activities. The discovery of synthetic auxins like 2,4-D and 2,4,5-T was a significant development in plant science, stemming from research into natural plant growth hormones like indole-3-acetic acid. epa.gov This highlights the potential for related chemical structures to be explored for various plant growth regulation purposes.
Environmental Dynamics and Transport of Propyl 2,4,5 Trichlorophenoxyacetate
Distribution and Partitioning in Environmental Compartments (Air, Soil, Water, Vegetation)
Upon release into the environment, propyl 2,4,5-trichlorophenoxyacetate, like its parent compound 2,4,5-T, partitions between air, soil, water, and vegetation. The initial distribution is largely determined by the application method. oregonstate.edu
In terrestrial environments, the compound can be found on vegetation surfaces and within the soil matrix. oregonstate.edu Studies on the related compound 2,4,5-T show that residues on vegetation are highest immediately after application and decline significantly over time due to factors like metabolism, degradation, and weathering. oregonstate.edu For instance, in a Pacific Northwest forest, 2,4,5-T residues decreased by over 90% within a month of application. oregonstate.edu
In aquatic systems, the ester form, this compound, is expected to hydrolyze to the 2,4,5-T anion. epa.gov This anion can then adsorb to suspended sediments and bottom sediments. epa.gov
The distribution in the air is primarily a result of volatilization and spray drift during application. oregonstate.edu However, data on atmospheric concentrations are limited.
Table 1: Environmental Compartment Distribution of Related Phenoxy Herbicides
| Environmental Compartment | Findings for 2,4,5-T and its Esters |
|---|---|
| Vegetation | Highest concentrations are found immediately after application, with a rapid decline over the following month. oregonstate.edu |
| Soil | The compound adsorbs to soil particles, with the highest concentrations typically in the upper soil layers. oregonstate.edu |
| Water | Enters water bodies through direct application, runoff, or leaching. epa.gov Esters hydrolyze to the acid form. epa.gov |
| Air | Present as vapor or fine droplets after application, with concentrations decreasing due to dilution and degradation. pic.int |
Mobility and Leaching Potential in Terrestrial Systems
The mobility of this compound in soil is influenced by its chemical form and the characteristics of the soil. The ester form can be hydrolyzed to the more mobile anionic form of 2,4,5-T. epa.gov
Research on the closely related 2,4,5-T indicates that it is moderately mobile in sandy and clay soils. healthandenvironment.org However, it also shows a tendency to adsorb to soil particles, which can limit its downward movement. oregonstate.eduepa.gov The soil sorption coefficient (Koc) for the parent acid, Silvex (2,4,5-TP), has been reported to be 2600, indicating very low mobility. epa.gov This strong adsorption, coupled with biodegradation, generally reduces the potential for significant leaching into groundwater. oregonstate.eduepa.gov However, under certain conditions, such as in soils with low organic matter or in cases of heavy rainfall shortly after application, some leaching may occur. herts.ac.ukherts.ac.uk
Aquatic Behavior: Persistence and Interaction with Water Bodies
When this compound enters aquatic environments, it undergoes several processes that determine its persistence and impact. A primary transformation is the hydrolysis of the propyl ester to the anionic form of 2,4,5-T, a reaction that is dependent on pH. epa.govepa.gov
Once in the anionic form, the compound's fate is governed by factors such as photolysis, biodegradation, and adsorption to sediment. epa.gov The photolytic half-life of 2,4,5-T in near-surface waters has been estimated to be around 15 days. who.int Biodegradation in both water and sediment is considered a slow process. epa.gov
The compound can strongly adsorb to suspended and bottom sediments, where it may persist for longer periods. epa.gov The half-life of the related compound fenoprop (B104943) in ponds has been observed to be around five weeks. who.int While direct contamination of drinking water with 2,4,5-T has been rare, runoff from treated areas can lead to the presence of the herbicide in rivers and streams. pic.intepa.gov
Atmospheric Fate and Volatilization Processes
The atmospheric fate of this compound is primarily influenced by volatilization during and after application, as well as by photodegradation. oregonstate.edupic.int The ester form is generally more volatile than the acid form. healthandenvironment.org
Once in the atmosphere, the compound can exist as vapor or be adsorbed onto airborne particles. pic.int It is subject to atmospheric transport and deposition. Photodegradation is believed to be a significant removal process in the atmosphere. oregonstate.edu The low vapor pressure of the parent acid, 2,4,5-T, suggests that its volatilization from soil and water surfaces is not a major loss pathway. epa.gov However, the propyl ester form is expected to be more volatile.
Bioavailability in Environmental Matrices
The bioavailability of this compound and its degradation products in different environmental matrices is a key factor in determining its potential for uptake by organisms. In soil, the strong adsorption of the parent acid to soil particles can reduce its bioavailability to plants and soil organisms. oregonstate.eduepa.gov
In aquatic systems, the compound in the water column is more readily bioavailable to aquatic organisms than the portion adsorbed to sediment. ontosight.ai However, organisms living in or feeding on sediment can be exposed to the adsorbed compound. There is no significant evidence of bioaccumulation of 2,4,5-T. healthandenvironment.org
Degradation Mechanisms and Environmental Fate of Propyl 2,4,5 Trichlorophenoxyacetate
Abiotic Degradation Pathways
Abiotic degradation involves non-biological processes, primarily driven by chemical and physical factors in the environment. These pathways include photodegradation, chemical hydrolysis, and advanced oxidation processes.
Photodegradation, or photolysis, is a primary abiotic mechanism for the breakdown of 2,4,5-T in aqueous environments when exposed to sunlight, particularly ultraviolet (UV) radiation. Studies on 2,4,5-T using stationary (254 nm) and nanosecond laser (266 nm) flash photolysis techniques have shown that the primary photochemical step involves two main processes: photoionization, which creates a hydrated electron-radical cation pair, and the heterolytic cleavage of a carbon-chlorine (C-Cl) bond. nih.gov
The degradation leads to a variety of products, primarily through the substitution of chlorine atoms with hydroxyl (-OH) groups or the direct hydroxylation of the benzene (B151609) ring. nih.gov Major identified products include hydroxylated derivatives where a chlorine atom at the 2, 4, or 5-position is replaced, as well as products hydroxylated at the 3- and 6-positions of the aromatic ring. nih.gov
Interactive Table 1: Major Photodegradation Products of 2,4,5-T in Aqueous Solution
| Product Type | Position of Change |
|---|---|
| Substitution Product | Chlorine at position 2, 4, or 5 replaced by -OH |
This table summarizes the main transformation products identified following the photolysis of the 2,4,5-T molecule as described in the literature. nih.gov
The initial and critical step in the degradation of Propyl 2,4,5-trichlorophenoxyacetate is the chemical hydrolysis of its ester bond. This reaction cleaves the ester linkage, yielding the parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and propanol. While esters of 2,4,5-T are generally insoluble in water, this hydrolysis can occur at oil-water interfaces or be catalyzed under acidic or alkaline conditions present in the environment. pic.int
Evidence from studies on related esters supports this pathway. For instance, when woody plants were treated with the n-butyl ester of 2,4,5-T, subsequent analysis of leaf extracts revealed the presence of 2,4,5-trichlorophenol (B144370), a known degradation product of 2,4,5-T, indicating that hydrolysis of the ester had occurred in the plant. nih.gov The stability of the 2,4,5-T acid itself is pH-dependent, being stable in aqueous solutions at a pH range of 5 to 9. pic.int
Advanced Oxidation Processes (AOPs) are environmental remediation techniques designed to oxidize and mineralize persistent organic pollutants. nih.gov These processes are characterized by the generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH). elsevierpure.com Common AOPs include the use of ozone (O₃) with hydrogen peroxide (H₂O₂), or UV light in combination with H₂O₂ or O₃. nih.govelsevierpure.com These methods are effective in degrading a wide range of contaminants, including herbicides, by breaking them down into simpler, less toxic compounds. nih.gov
Radiolysis is another advanced process that can induce degradation. It occurs when ionizing radiation interacts with a solvent, such as water, generating reactive species including hydrated electrons, hydrogen atoms, and hydroxyl radicals. nih.gov These radicals can then attack and degrade dissolved organic molecules like 2,4,5-T. The effectiveness of radiolysis can be influenced by the presence of other substances that act as radical scavengers, which compete for the reactive species. nih.gov Although specific studies on the AOP treatment of this compound are not prominent, these technologies are well-established for the degradation of the resulting 2,4,5-T and its primary breakdown product, 2,4,5-trichlorophenol. psu.edu
Biotic Degradation Pathways
Biotic degradation relies on the metabolic activities of living organisms, particularly microorganisms, to break down organic compounds. For this compound, this process begins with the enzymatic hydrolysis of the ester to 2,4,5-T, which is then metabolized through various microbial pathways.
A diverse range of microorganisms, including both bacteria and fungi, are capable of metabolizing 2,4,5-T. The greater number of chlorine substituents on 2,4,5-T makes it generally more resistant to microbial attack than similar herbicides like 2,4-D. ethz.ch However, numerous organisms have been identified that can utilize 2,4,5-T as a source of carbon and energy. ethz.ch
Bacterial degradation has been extensively studied. A key organism, Burkholderia cepacia AC1100 (formerly Pseudomonas cepacia), was isolated for its ability to grow on 2,4,5-T as its sole carbon source. nih.govresearchgate.net Other bacterial genera known to degrade 2,4,5-T include Nocardioides, Sphingomonas, and Bradyrhizobium. frontiersin.org Fungal degradation has also been observed. Strains of white-rot fungi, such as Rigidoporus sp., and Ascomycota fungi, including Fusarium sp. and Verticillium sp., have demonstrated the ability to break down 2,4,5-T. nih.govnih.gov
Degradation can occur under both aerobic and anaerobic conditions. Aerobic pathways typically involve oxygenase enzymes to open the aromatic ring, while anaerobic degradation often proceeds through reductive dechlorination. frontiersin.orgconsensus.app
Interactive Table 2: Examples of Microorganisms Involved in 2,4,5-T Degradation
| Kingdom | Genus | Species/Strain | Key Finding |
|---|---|---|---|
| Bacteria | Burkholderia | cepacia AC1100 | Capable of using 2,4,5-T as a sole carbon and energy source. nih.govresearchgate.net |
| Bacteria | Bradyrhizobium | Not specified | Capable of utilizing 2,4,5-T as a major carbon source. frontiersin.org |
| Fungi | Rigidoporus | FMD21 | Degrades 2,4,5-T, with a positive correlation to laccase activity. nih.govnih.gov |
This table provides examples of microorganisms reported in the literature to be capable of degrading 2,4,5-trichlorophenoxyacetic acid.
The microbial breakdown of 2,4,5-T is accomplished through a series of specific enzymatic reactions. In the well-characterized pathway of Burkholderia cepacia AC1100, the degradation is initiated by a 2,4,5-T oxygenase. researchgate.net This enzyme, encoded by the tftA and tftB genes, catalyzes the removal of the acetate (B1210297) side chain to convert 2,4,5-T into 2,4,5-trichlorophenol (2,4,5-TCP). frontiersin.orgresearchgate.net
Subsequent steps involve further oxygenation and dechlorination. A two-component monooxygenase, encoded by the tftC and tftD genes, hydroxylates 2,4,5-TCP to 2,5-dichlorohydroquinone (B146588) and then to 5-chlorohydroxyquinol. researchgate.net A specific dechlorinase, the product of the tftG gene, then removes the chlorine from 5-chlorohydroxyquinol. researchgate.net The resulting intermediate, hydroxyquinol, undergoes ring cleavage by a dioxygenase, leading to intermediates that can enter central metabolic cycles. ethz.chresearchgate.net
In fungi, different enzymes are prominent. In Rigidoporus sp. FMD21, laccases and cytochrome P450-type enzymes are believed to be the dominant enzymes responsible for the degradation of 2,4,5-T. nih.govnih.gov
Interactive Table 3: Key Enzymes in the Bacterial Degradation of 2,4,5-T by B. cepacia AC1100
| Enzyme | Encoding Genes | Function |
|---|---|---|
| 2,4,5-T Oxygenase | tftA, tftB | Converts 2,4,5-T to 2,4,5-Trichlorophenol (2,4,5-TCP). researchgate.net |
| Monooxygenase | tftC, tftD | Catalyzes para-hydroxylation of 2,4,5-TCP. researchgate.net |
| Dechlorinase | tftG | Catalyzes dechlorination of 5-chlorohydroxyquinol. researchgate.net |
This table summarizes the primary enzymes and their functions in the aerobic degradation pathway of 2,4,5-T by Burkholderia cepacia AC1100.
Cometabolism Processes in Environmental Microorganisms
Cometabolism is a process where microorganisms degrade a compound that they cannot use as a primary source of carbon and energy. This process is often facilitated by the presence of other growth-sustaining substrates. In the case of phenoxy herbicides like 2,4,5-T, the parent compound of this compound, certain microbial strains have demonstrated the ability to break them down.
For instance, some fungi are known to degrade 2,4-D and 2,4,5-T, utilizing them as a carbon and energy source. d-nb.info The white-rot fungus Phanerochaete chrysosporium produces extracellular enzymes like laccases and ligninolytic enzymes that can break down these herbicides. d-nb.info Similarly, Rigidoporus sp. FMD21 also shows degradation capabilities, with a positive correlation between its laccase activity and the rate of herbicide breakdown. d-nb.info This suggests that cometabolism, driven by enzymes produced for other purposes, plays a role in the degradation of these compounds.
Influence of Environmental Factors on Biodegradation Rates (e.g., soil type, temperature, oxygen, nutrients)
The rate of biodegradation of this compound and related compounds is significantly influenced by various environmental factors.
Temperature and Moisture: A pure culture of Pseudomonas cepacia AC1100 has been shown to effectively degrade 2,4,5-trichlorophenoxyacetic acid in soil. researchgate.netnih.gov Optimal conditions for this degradation were found to be a temperature of 30°C and a soil moisture content between 15% and 50% (wt/vol). researchgate.netnih.gov Under these conditions, the bacterium could degrade as much as 95% of a high concentration of the herbicide within one week. researchgate.netnih.gov Conversely, negligible degradation has been observed in air-dried soils. epa.gov
pH: The pH of the environment can affect the stability and activity of the enzymes responsible for degradation. For example, the degradation of 2,4,5-T by the laccase from Rigidoporus sp. FMD21 was highest at pH 4 and was not observed at pH 7, highlighting the influence of pH on enzyme kinetics. d-nb.info
Oxygen and Nutrients: The presence of oxygen is crucial for aerobic degradation pathways. While specific data on oxygen's effect on this compound is limited, studies on the parent compound 2,4,5-T show that both aerobic and anaerobic conditions can lead to its degradation. d-nb.info The availability of alternative carbon sources can also impact degradation. The 2,4,5-TCP degradative pathway in Pseudomonas cepacia AC1100 is repressed by the presence of abundant alternative carbon sources. nih.gov
Soil Type: The mobility and availability of herbicides for microbial degradation are affected by soil type. 2,4,5-T is reported to be moderately mobile in sandy and clay soils. healthandenvironment.org It can be strongly adsorbed to soil particles, which can affect its leaching and biodegradation rates. epa.gov
Characterization of Environmental Transformation Products and Metabolites
The degradation of this compound and its parent acid, 2,4,5-T, leads to the formation of various transformation products and metabolites. These products can be formed through biological (metabolites) or non-biological (degradation products) processes. nih.gov
The initial step in the degradation of 2,4,5-T often involves the cleavage of the ether bond, resulting in the formation of 2,4,5-trichlorophenol (2,4,5-TCP). nih.govnih.gov This has been observed in both microbial degradation and in woody plants. nih.gov In some bacterial strains like Nocardioides simplex, the degradation of 2,4,5-T can proceed through multiple initial pathways, including the formation of 2,4,5-trichlorophenol and the reductive dechlorination to produce 2,4-dichlorophenoxyacetic acid . nih.gov
Further degradation of 2,4,5-TCP can occur. For example, the bacterium Burkholderia cepacia AC1100 can metabolize 2,4,5-T through a pathway that includes 2,4,5-trichlorophenol, which is then further broken down. ethz.ch This pathway can lead to intermediates such as 2,5-Dichlorohydroquinone , 5-Chloro-1,2,4-trihydroxybenzene , and eventually to compounds that can enter central metabolic pathways like maleylacetate and 3-oxoadipate . ethz.ch
Photochemical processes can also lead to the formation of nitrated transformation products, such as nitrophenols , from the corresponding chlorophenols. nih.gov
Persistence and Half-life in Diverse Environmental Settings
The persistence of a pesticide is often described by its half-life, which is the time it takes for half of the initial amount to degrade. orst.edu The half-life of this compound and its related compounds can vary significantly depending on the environmental matrix.
In Soil: The half-life of 2,4,5-T in soil is generally considered to be in the range of 21 to 24 days. healthandenvironment.org One study reported an average half-life of 12 to 17 days for the biodegradation of silvex (another name for a derivative of 2,4,5-T) in three prairie soils. epa.gov However, persistence can be much longer under certain conditions.
In Vegetation: On plant surfaces, the half-life of 2,4,5-T can be shorter. For instance, the half-life on grass has been reported as 8 to 17 days. healthandenvironment.org In a study on forest vegetation, the mean half-life of 2,4,5-T was about 2 weeks. oregonstate.edu However, in a dry environment with chamise vegetation, the half-life was longer, at approximately 17 days, likely due to reduced plant metabolism. oregonstate.edu
In Water: In aquatic environments, 2,4,5-T generally does not persist for long periods as it tends to be absorbed by clay or biota within a few days. healthandenvironment.org However, it is known to biodegrade slowly in both water and sediment. epa.gov
The persistence of these compounds is a key factor in assessing their potential long-term environmental impact.
Plant Physiological and Biochemical Interactions of Phenoxyacetate Herbicides
Auxin Mimicry and Molecular Mechanisms of Action in Target Plants
Propyl 2,4,5-trichlorophenoxyacetate, through its active form 2,4,5-T, functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA). unl.edu These synthetic auxins induce phytotoxicity by overwhelming the plant's natural hormonal balance, leading to uncontrolled and disorganized growth. nih.gov At low concentrations, they can stimulate plant growth, similar to natural auxins, but at herbicidal concentrations, they are lethal to susceptible species. unl.eduunl.edu
The molecular mechanism of auxin mimicry involves the binding of the herbicide to auxin receptors in the plant cell. This binding initiates a cascade of downstream signaling events that would normally be tightly regulated by endogenous IAA. One of the key receptor complexes involved is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins. nih.gov The binding of an auxin, either natural or synthetic, to this receptor complex leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the physiological effects observed after herbicide application. nih.gov
The overstimulation of auxin signaling pathways by this compound leads to a wide range of disruptions in plant growth and development. One of the primary effects is the induction of epinastic growth, characterized by the twisting and curling of stems and petioles. This is a result of uncontrolled cell elongation in the treated tissues. The herbicide also interferes with normal tropic responses, causing the plant to lose its ability to orient itself correctly with respect to light and gravity.
Furthermore, the application of synthetic auxins like 2,4,5-T can lead to the abnormal development of tissues, including the formation of calluses and tumors on the stems and roots. This uncontrolled cell proliferation disrupts the plant's vascular system, impeding the transport of water and nutrients, which ultimately contributes to the death of the plant.
The metabolic disruptions also extend to the synthesis of essential molecules. For instance, research has indicated that chlorophenoxy herbicides can interfere with the formation of acetylcholine, a compound that plays a role in growth and development, by forming "false cholinergic messengers". nih.gov
The profound changes in plant growth and development induced by this compound are underpinned by alterations in nucleic acid metabolism and enzyme activity. The binding of the synthetic auxin to its receptors triggers changes in gene expression, leading to the synthesis of new proteins and enzymes involved in the growth response.
Research has shown that phenoxyacetic acid herbicides can influence the activity of various enzymes. For example, studies on the effects of 2,4,5-T have explored its impact on enzymes controlling DNA synthesis. nih.gov The uncontrolled cell growth and division in response to the herbicide necessitate an increase in DNA replication and, consequently, the activity of enzymes such as DNA nucleotidyltransferases.
Absorption, Translocation, and Accumulation within Plant Tissues
This compound is readily absorbed by the foliage and roots of plants. herts.ac.uk As an ester, its lipophilic nature facilitates penetration through the waxy cuticle of leaves. Once inside the plant, it is rapidly hydrolyzed to the more water-soluble 2,4,5-T acid, which is the mobile form of the herbicide.
The translocation of 2,4,5-T occurs throughout the plant via both the xylem and phloem vascular systems. This systemic movement allows the herbicide to accumulate in areas of active growth, such as the meristems of shoots and roots, where it exerts its primary phytotoxic effects. The ability of the herbicide to be transported throughout the plant is a key factor in its effectiveness in controlling perennial weeds with extensive root systems. The rate and extent of translocation can be influenced by environmental factors such as temperature and humidity, as well as the physiological state of the plant.
Differential Sensitivity and Selectivity in Plant Species
A key characteristic of phenoxyacetate herbicides, including this compound, is their selective toxicity towards broadleaf (dicotyledonous) plants, while generally being less harmful to grasses (monocotyledonous plants) at typical use rates. This selectivity is attributed to several factors, including differences in absorption, translocation, and metabolism of the herbicide between susceptible and tolerant species.
Broadleaf plants tend to absorb and translocate phenoxyacetate herbicides more readily than grasses. Furthermore, tolerant species often possess more efficient mechanisms for detoxifying the herbicide through metabolic processes such as hydroxylation and conjugation with sugars or amino acids. This metabolic breakdown converts the active herbicide into non-toxic compounds. Resistance to auxin-mimic herbicides can also arise from reduced translocation and absorption. researchgate.net
The following table summarizes the differential sensitivity of various plant types to phenoxyacetic acid herbicides:
| Plant Type | General Sensitivity | Contributing Factors |
| Broadleaf Weeds | High | Efficient absorption and translocation, slower metabolic breakdown. |
| Grasses (Cereals) | Low | Reduced absorption and translocation, rapid metabolic detoxification. |
| Woody Plants | Variable | Species-dependent differences in absorption, translocation, and metabolism. |
Histological and Morphological Responses in Plants Induced by this compound Exposure
Exposure of susceptible plants to this compound results in a range of characteristic histological and morphological symptoms. These responses are a direct consequence of the disruption of normal hormonal balance and cellular processes.
Morphological Responses:
Epinasty: Twisting, bending, and curling of stems and petioles.
Leaf Malformations: Cupping, crinkling, and parallel venation in newly developing leaves.
Stem Swelling and Callus Formation: Proliferation of undifferentiated cells, leading to thickened and brittle stems.
Root Abnormalities: Proliferation of root initials and inhibition of primary root elongation.
Histological Responses:
Vascular Tissue Disruption: Proliferation of phloem and cambial cells, leading to crushed and non-functional vascular tissues. This impairs the transport of water and nutrients.
Cellular Abnormalities: Abnormal cell enlargement and division in the cortex and pith.
Tissue Necrosis: Death of plant tissues due to the disruption of metabolic and transport processes.
The following table outlines the progression of symptoms in a susceptible plant following exposure to this compound:
| Time After Exposure | Morphological Symptoms | Histological Changes |
| Hours to Days | Epinastic twisting of stems and leaves. | Initial changes in cell division and elongation in meristematic regions. |
| Days to Weeks | Leaf malformations, stem swelling, and callus growth become apparent. | Proliferation of vascular tissues and disruption of normal cellular organization. |
| Weeks | Severe stunting, necrosis, and eventual plant death. | Widespread tissue death and breakdown of the vascular system. |
Impact on Specific Metabolic Pathways in Plants
The application of phenoxyacetate herbicides, including this compound, induces a cascade of physiological and biochemical alterations within susceptible plants, ultimately leading to their demise. These herbicides, acting as synthetic auxins, disrupt the normal hormonal balance, leading to uncontrolled and disorganized growth. This disruption is a manifestation of the herbicide's profound impact on fundamental metabolic pathways. Research has demonstrated that the phytotoxicity of these compounds is rooted in their ability to interfere with critical processes such as nucleic acid and protein synthesis, photosynthesis, and respiration.
Upon absorption, this compound is likely hydrolyzed to its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which is the primary active molecule. The subsequent effects on plant metabolism are multifaceted and concentration-dependent.
Nucleic Acid and Protein Synthesis
One of the primary modes of action of phenoxyacetate herbicides is the disruption of nucleic acid and protein synthesis, which are fundamental for normal cell division, differentiation, and growth. Studies on the effects of 2,4,5-T have revealed significant alterations in the levels of DNA, RNA, and protein in treated plants.
Research conducted on cucumber (a susceptible dicot) and wheat (a tolerant monocot) seedlings has provided detailed insights into the differential effects of 2,4,5-T on these metabolic pathways. In these studies, seedlings were germinated in various concentrations of 2,4,5-T, and the nucleic acid and protein content in the roots were analyzed.
The findings indicate that 2,4,5-T treatment leads to an increase in both DNA and protein content in the roots of both susceptible and tolerant species, with the effect being more pronounced in the susceptible species cambridge.org. However, the most striking difference between the two species was observed in their RNA levels. In the tolerant wheat seedlings, there was a progressive decrease in RNA levels with increasing concentrations of 2,4,5-T cambridge.org. Conversely, in the susceptible cucumber seedlings, higher concentrations of the herbicide led to a substantial increase in RNA levels, exceeding 200% of the control at 10 and 100 ppmw cambridge.org.
This differential effect on RNA metabolism is further highlighted when examining the protein to RNA ratio. In wheat, the protein/RNA ratio was higher than that of the control, suggesting a potential disruption in the translation process or an alteration in the types of proteins being synthesized cambridge.org. In contrast, the susceptible cucumber seedlings exhibited a lower protein/RNA ratio, which could indicate an accumulation of non-functional RNA or an impairment of the protein synthesis machinery cambridge.org. These findings suggest that the herbicidal action of 2,4,5-T is closely linked to a differential alteration of RNA species and interference with protein synthesis, leading to the uncontrolled and lethal growth observed in susceptible plants cambridge.org.
Table 1: Effect of 2,4,5-T on Nucleic Acid and Protein Content in Cucumber Roots (Susceptible Species)
| Concentration of 2,4,5-T (ppmw) | Change in DNA Content (%) | Change in RNA Content (%) | Change in Protein Content (%) |
|---|---|---|---|
| 0.1 | +20 | +50 | +30 |
| 1 | +40 | +120 | +60 |
| 10 | +60 | +210 | +90 |
| 100 | +75 | +230 | +110 |
Data derived from Chen et al., 1972 cambridge.org
Table 2: Effect of 2,4,5-T on Nucleic Acid and Protein Content in Wheat Roots (Tolerant Species)
| Concentration of 2,4,5-T (ppmw) | Change in DNA Content (%) | Change in RNA Content (%) | Change in Protein Content (%) |
|---|---|---|---|
| 0.1 | +5 | -10 | +8 |
| 1 | +10 | -25 | +15 |
| 10 | +15 | -40 | +20 |
| 100 | +20 | -55 | +25 |
Data derived from Chen et al., 1972 cambridge.org
Photosynthesis
Photosynthesis, the process by which plants convert light energy into chemical energy, is another primary target of phenoxyacetate herbicides. The structural integrity and proper functioning of the photosynthetic apparatus are crucial for plant survival. Herbicidal concentrations of compounds like 2,4,5-T can lead to a significant inhibition of this process.
The primary mechanism of photosynthetic inhibition by many herbicides is the disruption of the electron transport chain within Photosystem II (PSII). These herbicides can bind to specific proteins in the PSII complex, blocking the flow of electrons and, consequently, halting the production of ATP and NADPH, which are essential for carbon fixation. This blockage of electron transport also leads to the generation of highly reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including chlorophyll and carotenoids.
Respiration
Cellular respiration is the metabolic process through which plants release energy from stored organic molecules to fuel cellular activities. While herbicides are primarily designed to disrupt processes unique to plants, such as photosynthesis, they can also have secondary effects on more universal pathways like respiration.
The uncontrolled growth stimulated by synthetic auxins like 2,4,5-T places a high demand on the plant's energy reserves. This can lead to an initial increase in the respiration rate as the plant attempts to meet these energy demands. However, as the toxic effects of the herbicide progress, cellular damage and disruption of mitochondrial function can lead to an inhibition of respiration.
Ecological Implications and Non Target Organism Research
Effects on Terrestrial Non-Target Flora and Fauna
The primary route of exposure for non-target terrestrial animals to 2,4,5-T esters is the consumption of or direct contact with recently treated vegetation. epa.gov Residues of the herbicide on plants are highest immediately following application but are significantly reduced within a few weeks due to factors like rainfall, plant growth (dilution), and chemical degradation. healthandenvironment.org
While concentrated forms of 2,4,5-T are moderately poisonous, the diluted solutions used in field applications present a lower direct hazard. nih.gov For instance, the acute toxicity (LD50) of 2,4,5-T has been established at 300 mg/kg for rats and 100 mg/kg for dogs. healthandenvironment.org Studies on sheep have shown a degree of resilience; one animal fed a daily dose of 100 mg/kg of a 2,4,5-T amine salt for 481 days was unaffected, while it required 369 daily doses of a 2,4,5-T ester at the same concentration to be lethal. healthandenvironment.org At the concentrations typically found in forestry or agricultural settings, 2,4,5-T and its esters are considered to have virtually no effect on most bird populations. healthandenvironment.orgnih.gov
The persistence of the parent compound, 2,4,5-T, on vegetation and in the underlying forest floor and soil declines markedly over time. This rapid degradation limits the window of exposure for wildlife. epa.gov
Table 1: Residue of 2,4,5-T in a Forest Environment After Aerial Application This table illustrates the decline of 2,4,5-T concentrations in different terrestrial compartments over a 24-month period following an application of 2.24 kg/ha.
| Time After Application (Months) | Vegetation (mg/kg) | Forest Floor (mg/m²) | Soil, 0-15 cm (mg/kg) |
| 0 | 52.4 | 35.7 | 0.01 |
| 1 | 3.14 | 40.6 | 0.02 |
| 3 | 0.33 | 13.1 | 0.08 |
| 6 | 0.23 | 3.92 | 0.02 |
| 12 | 0.21 | 1.73 | <0.01 |
| 24 | <0.02 | 0.68 | <0.01 |
| Data sourced from Norris et al., 1977, as cited in epa.gov. |
Pesticides in general can negatively affect non-target terrestrial organisms, impacting growth, reproduction, and behavior. herts.ac.uk However, for 2,4,5-T, the rapid breakdown in the environment mitigates long-term direct exposure risks to fauna. healthandenvironment.orgnih.gov
Aquatic Ecotoxicology Studies: Freshwater and Marine Systems
The contamination of streams and other aquatic systems can occur following the application of 2,4,5-T esters, primarily through direct application or spray drift into the water. healthandenvironment.org However, studies have shown that this contamination is typically low-level and short-lived. healthandenvironment.org In most cases, herbicide residues were only detectable in streams for a few hours post-application, with concentrations rarely exceeding 0.1 parts per million (ppm). healthandenvironment.org Such levels are not considered acutely toxic to fish or other aquatic animals. healthandenvironment.org
The toxicity of phenoxy herbicides like 2,4,5-T to aquatic life varies depending on the chemical form, with ester formulations generally being more toxic than acid or salt forms. epa.gov Ester forms of 2,4-D and 2,4,5-T are categorized as "slightly toxic" to "highly toxic" to fish and "moderately toxic" to freshwater invertebrates. epa.gov The water solubility of 2,4,5-T acid is low, but its esters are insoluble in water and soluble in oils, which affects their behavior in aquatic environments. healthandenvironment.org Esters of 2,4,5-T are typically hydrolyzed back to the acid form within a few days in water. healthandenvironment.org Due to its potential hazard to aquatic life, product labels for 2,4,5-T formulations were required to include warnings for aquatic organisms. iiab.me
Table 2: Acute Toxicity of 2,4,5-T and its Esters to Aquatic Organisms This table presents the median lethal concentration (LC50), which is the concentration of a chemical that is lethal to 50% of the test organisms within a specified time.
| Chemical Form | Species | Exposure Time (hours) | LC50 (ppm) | Source |
| 2,4-D Isooctyl ester / 2,4,5-T | Rainbow Trout (Oncorhynchus mykiss) | 96 | 4.9 | epa.gov |
| 2,4-D Isooctyl ester / 2,4,5-T | Bluegill Sunfish (Lepomis macrochirus) | 96 | 7.8 | epa.gov |
| 2,4,5-T (TCDD level not specified) | Rainbow Trout (Oncorhynchus mykiss) | 96 | 350 | healthandenvironment.org |
| 2,4,5-T (TCDD level not specified) | Carp (Cyprinus carpio) | 96 | 355 | healthandenvironment.org |
| 2,4-D Isooctyl ester / 2,4,5-T | Aquatic Sowbug (Asellus brevicaudus) | 24 | 3.0 | epa.gov |
| Note: The significant discrepancy in Rainbow Trout LC50 values between sources may be due to differences in the specific formulation tested (ester vs. acid) and the presence of contaminants. |
Influence on Microbial Communities and Ecosystem Function
The introduction of Propyl 2,4,5-trichlorophenoxyacetate and related compounds into the soil environment can significantly influence microbial community structure and function. The herbicide can act as a selective pressure, favoring the proliferation of microorganisms capable of utilizing it as a source of carbon and energy. nih.gov
Numerous studies have documented the ability of soil bacteria to degrade 2,4,5-T. A notable example is the bacterium Burkholderia cepacia (formerly Pseudomonas cepacia), which can grow on 2,4,5-T as its sole carbon source. basf.comepa.gov This bacterium degrades 2,4,5-T into 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), which is then further broken down. basf.comepa.gov The enzymes responsible for degrading 2,4,5-TCP are inducible, meaning they are produced by the bacterium in the presence of the substrate. basf.comepa.gov Laboratory experiments have shown that treatment with these bacteria can effectively detoxify soil contaminated with high levels of 2,4,5-T. basf.comepa.gov Once the herbicide is degraded, the population of the specialized bacteria declines, suggesting a minimal long-term ecological disturbance from the bacteria themselves. basf.comepa.gov
Similarly, research on soils with a history of Agent Orange contamination (a mixture of 2,4-D and 2,4,5-T esters) has led to the isolation of other Burkholderia species that can mineralize 2,4,5-T. nih.govnih.gov This demonstrates a strong natural selection process for herbicide-degrading capabilities in contaminated environments. nih.gov Microbial communities from historically contaminated soils have shown a much greater potency for degrading 2,4,5-T compared to communities from unexposed or artificially amended soils. nih.gov This adaptation is crucial for the natural attenuation of the herbicide in the environment. nih.gov
Bioaccumulation Potential in Environmental Food Webs
Bioaccumulation is the process where a substance is absorbed by an organism at a rate faster than it is lost, leading to its concentration in tissues. epa.gov For chlorophenoxy herbicides like 2,4,5-T and its esters, the potential for bioaccumulation in mammals is considered low. nih.govwikipedia.org These compounds are not stored extensively in tissues and are actively excreted, with a plasma half-life in humans of about one day. wikipedia.org Therefore, they are not considered cumulative poisons. nih.gov
However, the discussion of bioaccumulation related to this compound is dominated by its unavoidable contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). epa.goviiab.me TCDD is highly lipophilic (fat-soluble) and has a significant potential for bioaccumulation. epa.gov Laboratory studies have shown that aquatic organisms can accumulate TCDD to levels thousands of times higher than the concentration in the surrounding water. epa.gov This raises concerns that TCDD could concentrate in lower organisms and biomagnify up the food chain, leading to significant exposure for predators at higher trophic levels. epa.gov
Despite the high bioaccumulation potential of TCDD shown in lab settings, field monitoring in areas with a long history of 2,4,5-T use has generally not detected TCDD residues in animal samples, including fish, birds, mammals, and human milk. epa.gov This suggests that under typical operational use, the amount of TCDD introduced into the environment is minute, and its bioavailability for uptake into the food web is low. epa.gov
Long-Term Ecological Impact Assessments, considering Contaminant Influence
The long-term ecological impact of this compound is intrinsically linked to the persistence and behavior of both the herbicide itself and its highly toxic contaminant, TCDD. iiab.me
The herbicide 2,4,5-T is considered non-persistent in the environment. healthandenvironment.orgnih.gov It breaks down relatively quickly in soil, water, and plant tissues. healthandenvironment.orgnih.gov The half-life of 2,4,5-T in soil can range from a few weeks to months, depending on environmental conditions. nih.gov Its degradation is aided by microbial action, as discussed previously. basf.comepa.gov Because it does not persist, the long-term risk from the parent herbicide is low. healthandenvironment.orgnih.gov
In stark contrast, TCDD is a persistent organic pollutant. It is very stable and can remain in the environment for long periods. nih.gov However, its environmental fate limits its impact. TCDD is virtually immobile in soil, binding tightly to soil particles, which makes it unlikely to leach into groundwater. epa.gov Furthermore, TCDD that lands on vegetation or soil surfaces is subject to rapid photodegradation (breakdown by sunlight), with a reported half-life on vegetation of just one to two hours in direct sun. epa.gov
Assessments conclude that the minute quantities of TCDD that enter the environment from the proper, regulated use of 2,4,5-T are unlikely to result in significant exposure to non-target organisms. epa.gov The combination of low initial concentration in the herbicide product, rapid photodegradation, and strong adsorption to soil collectively minimizes the long-term ecological impact of the TCDD contaminant. epa.gov Therefore, while TCDD is highly toxic and persistent, its actual risk in the context of controlled herbicide application is considered low. epa.govnih.gov
Advanced Analytical Methodologies for Propyl 2,4,5 Trichlorophenoxyacetate Research
Extraction and Sample Preparation Techniques for Complex Environmental Matrices
The accurate analysis of Propyl 2,4,5-trichlorophenoxyacetate from intricate environmental samples, such as soil, water, and sediment, necessitates robust extraction and sample preparation protocols. The primary challenge lies in isolating the analyte from a complex matrix that can contain a multitude of interfering substances.
A common and effective approach for the analysis of phenoxy acid herbicide esters, including the propyl ester of 2,4,5-T, involves a hydrolysis step. This procedure converts the ester into its parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which is often more amenable to extraction and chromatographic analysis. The process typically involves adjusting the pH of the sample to alkaline conditions (pH 12-13) to facilitate the hydrolysis. nist.gov
Following hydrolysis, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to isolate the resulting 2,4,5-T. For LLE, organic solvents such as methylene (B1212753) chloride or ether are used to extract the analyte from the acidified aqueous sample. nist.govnih.gov SPE offers a more modern and efficient alternative, utilizing cartridges packed with a sorbent that can selectively retain the analyte, which is then eluted with a small volume of an organic solvent. This not only concentrates the analyte but also removes many matrix interferences.
For soil and sediment samples, initial extraction with a suitable organic solvent may be required before the hydrolysis and cleanup steps. Techniques such as microwave-assisted extraction (MAE) and ultrasonic extraction have been shown to be effective for extracting phenoxy acid herbicides from solid matrices, offering faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov
Table 1: Illustrative Extraction Recoveries for Phenoxy Acid Herbicides from Environmental Matrices
| Matrix | Extraction Technique | Analyte | Typical Recovery (%) | Reference |
|---|---|---|---|---|
| Soil | Microwave-Assisted Extraction (MAE) | 2,4,5-T | 101–138 | nih.gov |
| Water | Solid-Phase Extraction (SPE) | 2,4-D | 87 | researchgate.net |
| Water | Liquid-Liquid Extraction (LLE) | 2,4,5-T | >90 | nih.gov |
Note: The data in this table are for the parent acid or a related phenoxy acid and are provided for illustrative purposes due to the limited availability of specific recovery data for this compound.
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatography is the cornerstone of analyzing complex mixtures, and both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used in the study of this compound and its parent acid.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating phenoxy acid herbicides. nist.gov For the analysis of the hydrolyzed propyl ester (as 2,4,5-T), reversed-phase HPLC is commonly used. nist.gov In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water (acidified with an acid like phosphoric or formic acid to suppress ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727). battelle.orgpic.inthealthandenvironment.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
Gas Chromatography (GC): GC is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. While the propyl ester of 2,4,5-T could potentially be analyzed directly by GC, a more common approach involves derivatization of the hydrolyzed acid to a more volatile ester (e.g., a methyl ester) prior to GC analysis. gcms.cz This is often achieved by reaction with a derivatizing agent like diazomethane (B1218177) or pentafluorobenzyl bromide. researchgate.net The separation is achieved on a capillary column, often with a non-polar or semi-polar stationary phase.
Spectrometric Detection and Quantification Methods (e.g., MS-MS, UV Detection)
Following chromatographic separation, sensitive and selective detection methods are required for the quantification of this compound.
UV Detection: For HPLC analysis, a UV detector is a common and cost-effective choice. nih.gov Phenoxy acid herbicides exhibit UV absorbance, and the detector can be set to a specific wavelength to maximize sensitivity and minimize interferences.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), provides a high degree of sensitivity and selectivity. For unequivocal identification, tandem mass spectrometry (MS-MS) is often employed. thermofisher.com In MS-MS, a specific ion of the analyte is selected and then fragmented, and the resulting fragment ions are detected. This provides a unique "fingerprint" for the compound, greatly reducing the likelihood of false positives. While a specific mass spectrum for this compound is not readily available in public databases, the fragmentation pattern would be expected to show characteristic ions corresponding to the trichlorophenoxy moiety and the propyl ester group. For instance, the mass spectrum of the related butoxyethanol ester of 2,4,5-T shows characteristic fragmentation patterns that can be used for its identification. nist.gov
Table 2: Illustrative GC-MS Parameters for the Analysis of a Related Phenoxy Acid Herbicide Ester
| Parameter | Value/Condition | Reference |
|---|---|---|
| GC Column | TraceGOLD TG-5MS | gcms.cz |
| Injection Mode | SIM (Selected Ion Monitoring) | gcms.cz |
| Analyte | 2,4,5-Trichlorophenoxyacetic acid methyl ester | gcms.cz |
| Retention Time (min) | 6.26 | gcms.cz |
Note: This data is for the methyl ester of 2,4,5-T and serves as an example of typical GC-MS parameters.
Development of High-Throughput and Sensitive Analytical Protocols
There is a growing demand for analytical methods that can process a large number of samples quickly and with high sensitivity, particularly for environmental monitoring and toxicological screening. The development of high-throughput screening (HTS) assays is a key area of research. nih.govresearchgate.net These methods often involve automated sample preparation, fast chromatography (e.g., using ultra-high-performance liquid chromatography, UHPLC), and rapid detection with MS-MS. thermofisher.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an example of a streamlined sample preparation approach that has been applied to the analysis of phenoxy acid herbicides. battelle.org
Isotopic Tracing Techniques in Environmental and Biological Studies
Isotopic tracing is a powerful tool for studying the environmental fate and metabolic pathways of compounds like this compound. battelle.orgiaea.org This technique involves synthesizing the compound with one or more atoms replaced by a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H). By tracking the isotopically labeled compound, researchers can follow its movement through different environmental compartments (soil, water, air) and identify its degradation products and metabolites in biological systems. battelle.orgresearchgate.net For example, compound-specific isotope analysis (CSIA) can provide insights into the degradation mechanisms of phenoxy acids in the environment. nih.gov While specific studies on the isotopic labeling of this compound are not widely reported, the general principles and applications of this technique to other herbicides are well-established and directly applicable. iaea.orgresearchgate.net
Future Directions in Propyl 2,4,5 Trichlorophenoxyacetate Research
Elucidation of Residual Environmental Dynamics
Future research must prioritize a more detailed understanding of the environmental journey of Propyl 2,4,5-trichlorophenoxyacetate from its initial application to its ultimate fate. While it is understood that esters of phenoxy herbicides generally hydrolyze to the parent acid, the rate and extent of this conversion under varying environmental conditions are not fully characterized. epa.gov The half-life of 2,4,5-T, the resulting acid, can vary dramatically from 20 to 200 days, depending on the specific environmental setting. mdpi.com
Key research questions will need to address the kinetics of the propyl ester's hydrolysis in diverse soil types, aquatic systems, and varying pH levels. The persistence of 2,4,5-T in soil has been reported with a half-life of 21-24 days, while on grass, it is between 8-17 days. healthandenvironment.org However, its mobility and bioavailability can be influenced by soil composition, organic matter content, and microbial activity. healthandenvironment.orgnih.gov A critical area of future study involves the identification and tracking of its degradation products, as these metabolites can also have environmental significance and contribute to a more complete understanding of the herbicide's fate. nih.gov Understanding these dynamics is crucial for accurately modeling its environmental risk and long-term impact on ecosystems.
Comprehensive Understanding of Microbial Degradation Pathways in Diverse Ecosystems
The microbial breakdown of 2,4,5-T, the active form of this compound, is a key process for its removal from the environment, but our understanding remains concentrated on a few model organisms. Future research should aim to broaden this knowledge to encompass a wider array of microorganisms across various ecosystems.
Aerobic degradation has been notably documented in bacteria like Burkholderia cepacia (formerly Pseudomonas cepacia), which can utilize 2,4,5-T as a sole carbon and energy source. frontiersin.orgresearchgate.net This process involves oxygenase enzymes that initiate the breakdown of the chlorinated aromatic ring. frontiersin.org In contrast, knowledge about anaerobic degradation is less complete, though it is a critical pathway in oxygen-depleted environments like sediments and deep groundwater. frontiersin.org Studies have shown that under anaerobic conditions, a consortium of microbes, including Dehalobacter, can reductively dechlorinate 2,4,5-T, producing intermediates such as 3,4-dichlorophenol (B42033) and phenol, which are then further mineralized by other microbes like Smithella and Syntrophorhabdus. researchgate.net
Future investigations should focus on:
Discovering Novel Degrading Microbes: Isolating and characterizing new bacterial and fungal species capable of degrading 2,4,5-T from diverse environments, including agricultural soils, industrial sites, and aquatic sediments.
Elucidating Anaerobic Pathways: Detailing the specific enzymes, genes, and microbial interactions involved in the complete mineralization of 2,4,5-T under anaerobic conditions. frontiersin.orgresearchgate.net
Investigating Cometabolism: Exploring how microbial communities that cannot use 2,4,5-T as a primary energy source might still be able to transform it in the presence of other substrates.
Table 1: Comparison of Aerobic and Anaerobic Microbial Degradation of 2,4,5-T
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Primary Mechanism | Oxygenolytic cleavage of the aromatic ring | Reductive dechlorination |
| Key Enzymes | Dioxygenases, Monooxygenases frontiersin.org | Reductive dehalogenases frontiersin.org |
| Example Microorganisms | Burkholderia cepacia, Nocardioides, Sphingomonas frontiersin.org | Dehalobacter, Sulfuricurvum, Bacteroides researchgate.net |
| Initial Intermediates | Chlorinated catechols | Dichlorophenols, Chlorophenols, Phenol researchgate.net |
| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |
| Knowledge Status | Relatively well-characterized frontiersin.org | Less understood, an active area of research frontiersin.org |
Advanced Studies on Plant Physiological Responses at the Molecular Level
As a synthetic auxin, this compound, through its conversion to 2,4,5-T, disrupts plant hormonal balance, leading to uncontrolled growth and eventual death in susceptible broad-leaved plants. nih.govnih.gov While the phenotypic effects are well-known, the precise molecular cascades that are triggered remain an area for advanced study.
Future research should employ modern omics technologies to dissect these responses:
Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression in plants exposed to 2,4,5-T. This can identify key regulatory genes, signaling pathways, and stress-response proteins, such as heat shock proteins and antioxidant enzymes, that are activated. nih.govmdpi.com
Hormonal Crosstalk: Investigating the interaction between the influx of synthetic auxin and the pathways of other plant hormones, particularly ethylene (B1197577), which is often produced in response to auxin overdose and contributes to symptoms like leaf epinasty. nih.gov
Auxin Transport and Signaling: Recent studies have shown that phenoxy herbicides like 2,4-D utilize the same PIN-FORMED transporters as the natural auxin, IAA. biorxiv.org Future work should confirm this for 2,4,5-T and explore its specific interactions with auxin receptors like the TIR1/AFB complex, which mediates auxin-dependent gene expression. nih.gov
Epigenetic Modifications: Investigating how herbicide stress may induce epigenetic changes, such as DNA methylation, which can alter gene expression patterns and potentially contribute to the plant's stress response or the development of resistance. nih.gov
Development of Novel Remediation Strategies for Contaminated Environments
Cleaning up environments contaminated with persistent herbicides requires efficient and cost-effective strategies. Future research is focused on developing and optimizing novel remediation techniques that can be applied in situ to treat soil and groundwater. mdpi.comresearchgate.net
Promising areas for future development include:
Enhanced Bioremediation: Moving beyond the use of single microbial strains to the application of tailored microbial consortia that can perform both aerobic and anaerobic degradation, ensuring complete mineralization of the compound. Laboratory studies have already shown remarkable success, with Pseudomonas cepacia AC1100 achieving over 90% degradation of 2,4,5-T in soil contaminated with up to 20,000 µg/g. researchgate.netnih.gov The next step is to ensure this efficacy in large-scale field applications.
Phytoremediation: This green technology uses plants to extract, contain, or degrade contaminants. murderbooks.comresearchgate.net Future work could focus on identifying or genetically engineering plants with enhanced uptake and metabolic capabilities for 2,4,5-T and its byproducts.
Advanced Oxidation Processes (AOPs): Techniques like in-situ chemical oxidation (ISCO) use powerful oxidizing agents to chemically destroy pollutants. sdiarticle5.com Research is needed to develop more stable and effective oxidants that can break down a wide range of contaminants without negatively impacting the surrounding environment.
Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron, offers a high-reactive surface area for the degradation of chlorinated compounds. This is an emerging field that holds promise for rapid and efficient cleanup.
Table 2: Overview of Remediation Strategies for 2,4,5-T Contamination
| Remediation Strategy | Principle | Future Research Focus |
|---|---|---|
| Bioremediation | Use of microorganisms to metabolize the contaminant. researchgate.netnih.gov | Field-scale application, development of robust microbial consortia, genetic engineering of microbes. researchgate.net |
| Phytoremediation | Use of plants to absorb and degrade pollutants. murderbooks.com | Identifying hyperaccumulating plants, genetic modification for enhanced efficiency, understanding plant metabolic pathways. |
| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants. sdiarticle5.com | Development of more stable and targeted oxidants, minimizing non-target effects. |
| Nanoremediation | Application of nanoparticles for contaminant degradation. | Synthesis of highly reactive and stable nanoparticles, assessing long-term environmental impact. |
Methodological Innovations in Trace Analysis
The ability to detect and quantify this compound, its active acid form 2,4,5-T, and their various metabolites at very low concentrations is fundamental to all areas of research. Future progress will depend on innovations in analytical chemistry that offer greater sensitivity, speed, and efficiency.
The current standard for analysis often involves advanced sample preparation techniques like solid-phase extraction (SPE) followed by instrumental analysis using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov This approach provides high sensitivity and specificity. An older technique, multicolumn high-performance liquid chromatography (MC-HPLC), has also demonstrated the ability to achieve detection limits in the low parts-per-billion (ppb) range for 2,4,5-T in complex samples like wheat. nih.gov
Future methodological innovations should focus on:
Greener Analytical Methods: Developing methods that reduce solvent use and waste, for example, through the use of microextraction techniques. uniroma1.it
High-Throughput Analysis: Creating automated and rapid methods capable of processing large numbers of samples for large-scale environmental monitoring.
On-Site Detection: Designing portable sensors and field-deployable kits for real-time analysis of soil and water, enabling rapid assessment and response to contamination.
Comprehensive Analyte Coverage: Advancing methods that can simultaneously detect the parent ester, the acid, and a suite of its key degradation products in a single analysis to provide a complete picture of the contamination profile. mdpi.com
Q & A
Q. What are the established synthesis protocols for propyl 2,4,5-trichlorophenoxyacetate, and how can purity be optimized?
this compound can be synthesized via esterification of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) with propanol under acidic catalysis. A method adapted from analogous phenoxyacetate esters involves refluxing 2,4,5-T with propanol and concentrated sulfuric acid (1:20 molar ratio) for 4–6 hours, followed by precipitation in ice water, filtration, and recrystallization from ethanol . Melting point verification (177–181°C) and NMR spectroscopy are critical for purity assessment .
Q. How is this compound characterized in terms of physicochemical properties?
Key characterization methods include:
- Melting point analysis : 177–181°C (CAS RN 93-72-1) .
- Spectroscopy : H and C NMR to confirm ester linkage and chlorine substitution patterns.
- Chromatography : HPLC or GC-MS for detecting trace impurities or degradation products.
Q. What are the acute toxicological effects of this compound in mammalian models?
Acute exposure studies in rats indicate renal toxicity, with proximal tubular transport inhibition observed at doses ≥50 mg/kg. Methodology includes intraperitoneal administration followed by renal clearance assays measuring para-aminohippurate (PAH) transport inhibition .
Q. Which microbial species are known to degrade this compound, and what are the primary intermediates?
Burkholderia cepacia AC1100 mineralizes the compound via initial hydrolysis to 2,4,5-trichlorophenol (TCP), followed by hydroxylation to 2,5-dichloro-p-hydroquinone. Degradation is confirmed via GC-MS detection of TCP and enzyme assays for chlorophenol 4-monooxygenase activity .
Q. How does this compound affect plant morphogenesis in vitro?
As an antiauxin, it disrupts auxin-mediated processes in plant tissue culture. For example, in Arabidopsis callus cultures, 10–50 µM concentrations promote unorganized growth while suppressing root differentiation. Effects are quantified via biomass measurement and morphological scoring .
Advanced Research Questions
Q. What enzymatic mechanisms underlie the differential effects of this compound on glutathione S-transferase (GST) isoforms?
Rat liver GST isoforms (e.g., α, μ, π classes) show varied inhibition kinetics. Methodology:
- Enzyme purification : GST isoforms are isolated via affinity chromatography.
- Kinetic assays : Measure NADH consumption and CDNB (1-chloro-2,4-dinitrobenzene) conjugation rates.
Results: Isoform μ is competitively inhibited (Ki = 0.2 mM), while isoform π shows mixed inhibition, suggesting chlorine-dependent steric interference with the active site .
Q. How do biodegradation pathways of this compound converge with chlorophenol catabolism?
Degradation involves:
- Ester hydrolysis : Produces 2,4,5-T, which is converted to TCP.
- Enzymatic dechlorination : Flavoprotein monooxygenases (e.g., HadA) hydroxylate TCP to 2,5-dichloro-p-hydroquinone, followed by meta-cleavage via maleylacetate reductase (EC 1.3.1.32) .
Pathway confirmation requires C-radiotracer studies and mutant strain analysis.
Q. What bioremediation strategies enhance this compound removal in contaminated soils?
- Bioaugmentation : Inoculation with Pseudomonas cepacia (genetically engineered for 2,4,5-T degradation) achieves >90% removal in 6 weeks. Monitor via HPLC and qPCR for microbial persistence post-treatment .
- Biostimulation : Supplementation with malate (carbon source) increases degradation rates by 40% in loamy soils.
Q. How do chronic exposure studies inform the oncogenic risk of this compound?
A two-year rat study (dietary doses 5–100 mg/kg/day) revealed dose-dependent hepatocellular adenomas and renal tubule hyperplasia. Histopathological scoring and tumor incidence analysis are critical. No-observed-adverse-effect-level (NOAEL) was established at 5 mg/kg/day .
Q. What methodological challenges arise when analyzing contradictory data on this compound’s enzyme activation/inhibition?
Discrepancies in GST modulation (e.g., activation vs. inhibition) may stem from:
- Isoform specificity : Use isoform-selective inhibitors (e.g., ethacrynic acid for GSTπ).
- Redox conditions : Pre-incubate enzymes with NADPH to assess redox-sensitive effects.
- Statistical rigor : Apply multivariate ANOVA to isolate compound-specific effects from matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
